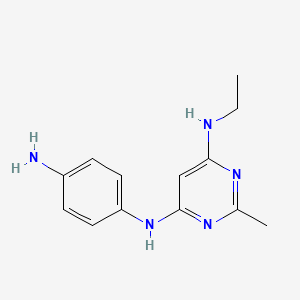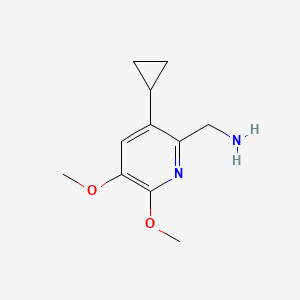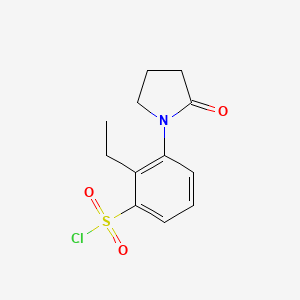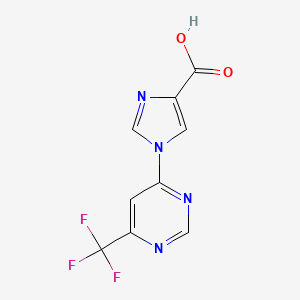
N4-(4-Aminophenyl)-N6-ethyl-2-methylpyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-(4-Aminophenyl)-N6-ethyl-2-methylpyrimidine-4,6-diamine is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by its unique structure, which includes an aminophenyl group, an ethyl group, and a methylpyrimidine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-Aminophenyl)-N6-ethyl-2-methylpyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between ethyl acetoacetate and guanidine in the presence of a base such as sodium ethoxide.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-nitroaniline and the pyrimidine intermediate.
Reduction of the Nitro Group: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N4-(4-Aminophenyl)-N6-ethyl-2-methylpyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas and palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of the amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
N4-(4-Aminophenyl)-N6-ethyl-2-methylpyrimidine-4,6-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and bacterial infections.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N4-(4-Aminophenyl)-N6-ethyl-2-methylpyrimidine-4,6-diamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Aminophenyl)-N’-ethyl-2-methylpyrimidine-4,6-diamine
- N-(4-Aminophenyl)-N’-methyl-2-ethylpyrimidine-4,6-diamine
- N-(4-Aminophenyl)-N’-ethyl-2-methylpyrimidine-4,6-diamine
Uniqueness
N4-(4-Aminophenyl)-N6-ethyl-2-methylpyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
Formule moléculaire |
C13H17N5 |
|---|---|
Poids moléculaire |
243.31 g/mol |
Nom IUPAC |
4-N-(4-aminophenyl)-6-N-ethyl-2-methylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C13H17N5/c1-3-15-12-8-13(17-9(2)16-12)18-11-6-4-10(14)5-7-11/h4-8H,3,14H2,1-2H3,(H2,15,16,17,18) |
Clé InChI |
OSUUSBQMUKBZPI-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC(=NC(=N1)C)NC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11784440.png)


![8-(Bicyclo[3.1.0]hexan-3-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11784453.png)
![6-Bromo-7-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11784458.png)
![2-(3,5-Dichloro-4-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11784460.png)
